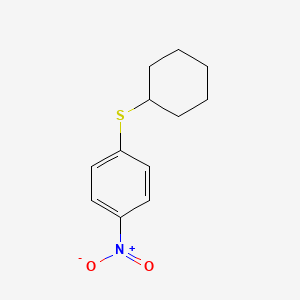![molecular formula C11H13FN2O2 B8028232 1-[(5-Fluoro-2-nitrophenyl)methyl]pyrrolidine](/img/structure/B8028232.png)
1-[(5-Fluoro-2-nitrophenyl)methyl]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(5-Fluoro-2-nitrophenyl)methyl]pyrrolidine is an organic compound with the molecular formula C11H13FN2O2 It features a pyrrolidine ring substituted with a 5-fluoro-2-nitrophenylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Fluoro-2-nitrophenyl)methyl]pyrrolidine typically involves the following steps:
Nitration: The starting material, 5-fluorotoluene, undergoes nitration to introduce a nitro group, forming 5-fluoro-2-nitrotoluene.
Bromination: The nitrotoluene derivative is then brominated to form 5-fluoro-2-nitrobenzyl bromide.
Nucleophilic Substitution: The bromide is reacted with pyrrolidine under basic conditions to yield this compound.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and bromination, and high-efficiency purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(5-Fluoro-2-nitrophenyl)methyl]pyrrolidine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Major Products:
Reduction: 1-[(5-Fluoro-2-aminophenyl)methyl]pyrrolidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1-[(5-Fluoro-2-nitrophenyl)carboxyl]pyrrolidine.
Wissenschaftliche Forschungsanwendungen
1-[(5-Fluoro-2-nitrophenyl)methyl]pyrrolidine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Materials Science: The compound’s unique structural features make it a candidate for developing novel materials with specific electronic properties.
Biological Studies: It is used in studies to understand the interaction of fluorinated aromatic compounds with biological systems.
Wirkmechanismus
The mechanism by which 1-[(5-Fluoro-2-nitrophenyl)methyl]pyrrolidine exerts its effects involves:
Molecular Targets: The compound may interact with enzymes or receptors in the nervous system, modulating their activity.
Pathways Involved: It can influence signaling pathways related to neurotransmission, potentially affecting synaptic plasticity and neuronal communication.
Vergleich Mit ähnlichen Verbindungen
1-[(5-Fluoro-2-nitrophenyl)methyl]piperidine: Similar structure but with a piperidine ring instead of pyrrolidine.
1-[(5-Fluoro-2-nitrophenyl)methyl]morpholine: Contains a morpholine ring, offering different electronic and steric properties.
Uniqueness: 1-[(5-Fluoro-2-nitrophenyl)methyl]pyrrolidine is unique due to its specific combination of a pyrrolidine ring and a fluorinated nitrophenyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Eigenschaften
IUPAC Name |
1-[(5-fluoro-2-nitrophenyl)methyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O2/c12-10-3-4-11(14(15)16)9(7-10)8-13-5-1-2-6-13/h3-4,7H,1-2,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XECKQJVQSXZPHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=C(C=CC(=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[(Cyclopentylsulfanyl)methyl]-4-nitrobenzene](/img/structure/B8028224.png)






